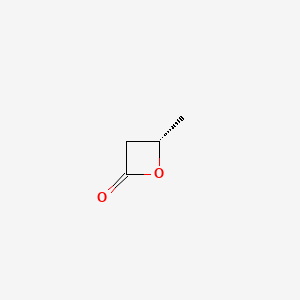
(-)-beta-Butyrolactone
Vue d'ensemble
Description
(-)-beta-Butyrolactone (BL), also known as gamma-butyrolactone (GBL), is a cyclic diol compound with a five-membered ring structure. It is a colorless liquid with a characteristic odor and is widely used in the chemical industry as a solvent, reagent, and intermediate. BL is also used in the production of polymers, pharmaceuticals, and other industrial products. In recent years, BL has gained attention due to its potential applications in scientific research.
Applications De Recherche Scientifique
Effect on Fungi
- Morphology and Metabolism in Fungi : BBL, as a secondary metabolite of Aspergillus terreus, influences the organism's morphology, sporulation, and secondary metabolism, enhancing the production of valuable compounds like lovastatin (Schimmel, Coffman, & Parsons, 1998).
Chemical Synthesis and Catalysis
- Asymmetric Synthesis of Butenolides and Butyrolactones : BBL is a core structure in many natural products with biological activities. Its enantiomerically pure form is used as a chiral building block for synthesizing bioactive compounds (Mao, Fañanás‐Mastral, & Feringa, 2017).
Biomedical Applications
- Meiotic Inhibition in Pig Oocytes : BBL inhibits M-phase promoting factor, affecting the maturation of pig oocytes. This property is used to study the developmental competence of oocytes (Wu et al., 2002).
- Anti-Inflammatory Effects : Derived from Aspergillus terreus, BBL exhibits anti-inflammatory effects in microglia cells, suggesting potential therapeutic applications in neuro-inflammation (Zhang et al., 2018).
Material Science
- Ring-Opening Polymerization : BBL is used in the stereocontrolled ring-opening polymerization to create polyesters like poly(lactide) and poly(3-hydroxybutyrate), which have applications in medical and agricultural fields (Thomas, 2010).
- Polymer Synthesis from Biorenewable Sources : BBL can be synthesized from itaconic acid, a biorenewable source, offering a route to high-performance engineering bioplastics (Gowda & Chen, 2014).
Battery Technology
- Electrolytes in Lithium Batteries : BBL is studied as a component in electrolytes for lithium-ion batteries, contributing to enhanced thermal stability (Chagnes et al., 2005).
Propriétés
IUPAC Name |
(4S)-4-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLMSFRWBPUSK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-beta-Butyrolactone | |
CAS RN |
65058-82-4 | |
| Record name | beta-Butyrolactone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-BUTYROLACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25Z9LJI75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



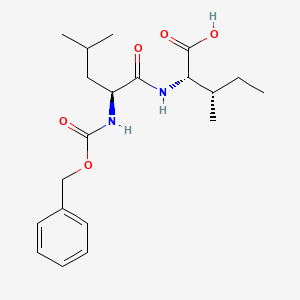
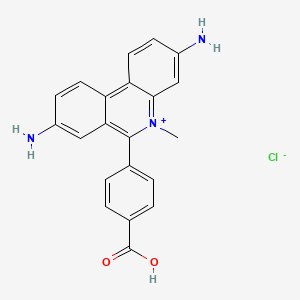
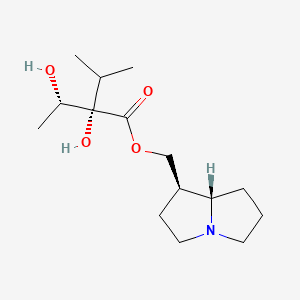
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
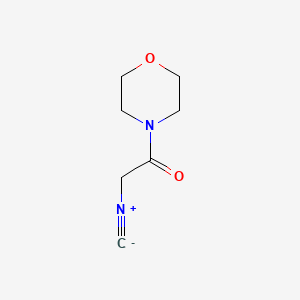
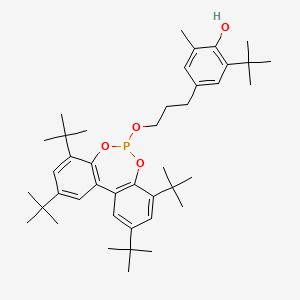
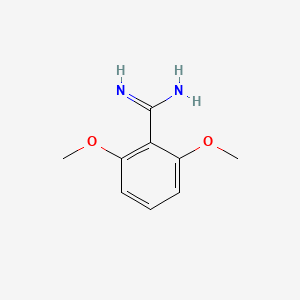
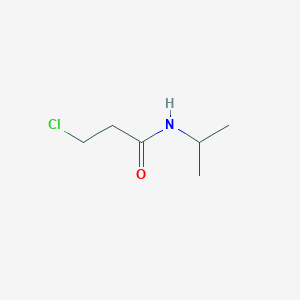
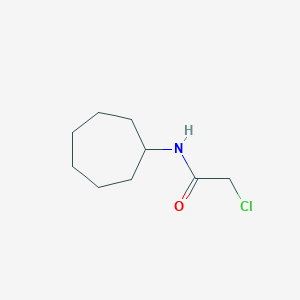
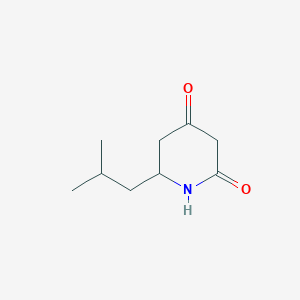
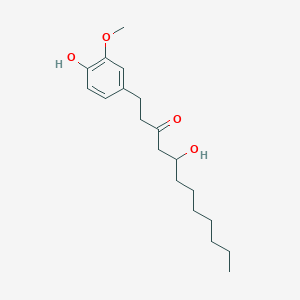
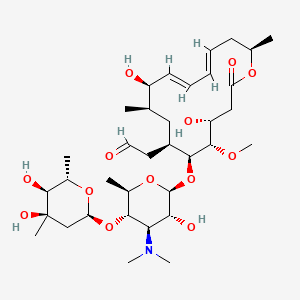
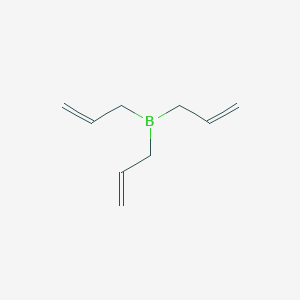
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)